molecular formula C18H12ClN3O2 B2973183 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1396571-07-5

2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2973183
CAS No.: 1396571-07-5
M. Wt: 337.76
InChI Key: CXONAOYYODBUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 5-(4-chlorophenyl)-2-methylfuran-3-yl group and at position 5 with a pyridin-3-yl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-withdrawing properties and planar structure, which enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-11-15(9-16(23-11)12-4-6-14(19)7-5-12)18-22-21-17(24-18)13-3-2-8-20-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXONAOYYODBUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl group onto the furan ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions. Researchers study its pharmacokinetics, toxicity, and efficacy in preclinical models.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Position Impact :

  • Substitution at position 2 with aromatic groups (e.g., chlorophenyl, benzylidene) enhances cytotoxicity and anticancer activity . The target compound’s furan substituent may confer unique steric or electronic effects, though its activity remains uncharacterized.
  • Position 5 pyridin-3-yl groups improve solubility and target engagement via hydrogen bonding, as seen in compound 118’s potent cytotoxicity .

Chlorophenyl vs. Furan Moieties :

  • Chlorophenyl at position 2 (e.g., compound 106) correlates with anticancer activity, while furan-containing derivatives (e.g., target compound) may exhibit altered pharmacokinetics due to increased lipophilicity.

Anticancer Activity

  • Compound 117 (Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate) : Exhibits IC₅₀ of 0.275 µM against cancer cells, outperforming erlotinib (IC₅₀: 0.417 µM) . The pyridin-3-yl group is critical for this activity.
  • Compound 106 : Shows 98.74% growth inhibition (GP) against CNS cancer cells at 10⁻⁵ M, attributed to the 4-chlorophenyl-4-fluorophenyl combination .

Antimicrobial and Anti-inflammatory Activity

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Demonstrates 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol : Exhibits antibacterial activity against E. coli (MTCC 443), highlighting the role of sulfur-containing substituents .

CNS Activity

  • Compound XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) : Shows 52.66% inhibition in neurobehavioral assays, likely due to electron-withdrawing nitro and chloro groups enhancing blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Nitro (XIV) and chloro (106) substituents enhance anticancer and CNS activity by improving target binding and metabolic stability .

Heteroaromatic Substituents : Pyridin-3-yl (118) and furan (target compound) moieties may improve solubility and selectivity, though furan’s impact requires further study.

Hybrid Structures : Combining chlorophenyl with furan (target compound) or benzylidene (118) could synergize lipophilicity and hydrogen bonding, but biological data are lacking.

Biological Activity

2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H12ClN3O2C_{18}H_{12}ClN_3O_2 and a molecular weight of 337.8 g/mol. Its structure features a furan ring, chlorophenyl group, and pyridine moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₂ClN₃O₂
Molecular Weight337.8 g/mol
CAS Number1396571-07-5

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies report that oxadiazole derivatives demonstrate significant antibacterial properties against various strains of bacteria.
  • Anticancer Potential : Compounds in this class have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation markers.

Antimicrobial Activity

In a study examining the antimicrobial properties of oxadiazole derivatives, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics like ampicillin.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro studies using MCF-7 (breast cancer) and MDA-MB-231 cell lines demonstrated that the compound inhibited cell growth with IC50 values ranging from 1.75 to 9.46 μM. These values indicate a promising selectivity index compared to established chemotherapeutics such as 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM in similar assays .

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)
This compoundMCF-71.75 - 9.46
5-Fluorouracil (5-FU)MCF-717.02
This compoundMDA-MB-2311.75 - 9.46

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:

  • Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells by increasing caspase levels.
  • Modulation of Inflammatory Pathways : Some derivatives exhibit the ability to modulate inflammatory cytokines, thus reducing inflammation.

Case Studies

A notable case study involved the administration of the compound in a murine model where it demonstrated significant tumor reduction compared to control groups receiving no treatment or standard chemotherapy . The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives such as this compound?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides with carbon disulfide or carboxylic acid derivatives. For example, intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole can be synthesized and further functionalized via nucleophilic substitution or coupling reactions . Key steps include refluxing in ethanol or THF, acidification for precipitation, and purification via recrystallization (e.g., using ethanol) . Characterization is performed via IR (C=N/C-O stretching), 1H^1 \text{H} and 13C^{13}\text{C} NMR (peak assignments for aromatic protons and oxadiazole carbons), and HRMS .

Q. How is structural elucidation performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl/methylene groups (δ 2.3–3.1 ppm). 13C^{13}\text{C} NMR confirms oxadiazole carbons (δ 165–170 ppm) and substituent-specific signals (e.g., pyridin-3-yl at δ 150–155 ppm) .
  • HRMS : Validates molecular weight (e.g., exact mass 332.1017 for C17 _{17}H12 _{12}ClN3 _{3}O2 _{2}) and isotopic patterns .
  • IR : Peaks at 1600–1650 cm1^{-1} (C=N) and 1200–1250 cm1^{-1} (C-O) confirm oxadiazole ring formation .

Q. What biological activities are reported for 1,3,4-oxadiazole derivatives with chlorophenyl groups?

  • Methodological Answer : Anti-inflammatory activity (59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin) and anticancer potential (docking studies against kinase targets) are notable. Substituent effects are critical; e.g., 4-chlorophenyl enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized while ensuring purity?

  • Methodological Answer :

  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions to improve reactivity .
  • Purification : Monitor reactions via TLC (e.g., methanol:chloroform 2:8) and optimize recrystallization solvents (ethanol for high-purity crystals) .
  • Catalysts : Employ K2 _2CO3 _3 or triethylamine to deprotonate intermediates and accelerate cyclization .

Q. How to resolve contradictions in NMR spectral data for oxadiazole derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing pyridin-3-yl vs. furan protons) .
  • Comparative Analysis : Reference spectral libraries for similar compounds (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione in ) .
  • Dynamic Effects : Consider rotameric splitting in 1H^1 \text{H} NMR for methylene groups adjacent to the oxadiazole ring .

Q. What strategies are used in structure-activity relationship (SAR) studies for oxadiazole-based therapeutics?

  • Methodological Answer :

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Docking Studies : Perform in silico screening against targets like COX-2 or EGFR to predict binding affinities .
  • In Vitro Assays : Compare IC50_{50} values in cell lines (e.g., MCF-7 for anticancer activity) to quantify substituent effects .

Q. What role does X-ray crystallography play in confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths (e.g., C-N bond ~1.32 Å in oxadiazole) and dihedral angles (e.g., 5–15° between aromatic rings), resolving regiochemistry and confirming substituent positions .

Q. How to assess potential toxicity of oxadiazole derivatives in preclinical research?

  • Methodological Answer :

  • In Vitro Toxicity : Use hepatic cell lines (e.g., HepG2) to screen for cytotoxicity and metabolic stability .
  • Genotoxicity Assays : Test for Ames mutagenicity and micronucleus formation, referencing known carcinogens like trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)-vinyl]-1,3,4-oxadiazole (WHO 2B carcinogen) .
  • ADME Profiling : Evaluate solubility (logP) and plasma protein binding to predict in vivo behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.